Schisanlignone B
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Overview
Description
Schisanlignone B is a lignan compound isolated from the seeds of Schisandra chinensis, a plant known for its medicinal properties . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Schisanlignone B is typically isolated from natural sources rather than synthesized chemically. The seeds of Schisandra chinensis are the primary source of this compound . The extraction process involves several steps, including solvent extraction, purification using chromatographic techniques, and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis seeds. The process includes:
Harvesting: Collecting mature seeds of Schisandra chinensis.
Extraction: Using solvents such as ethanol or methanol to extract the lignans.
Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Schisanlignone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Schisanlignone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.
Industry: Used in the development of natural health products and supplements.
Mechanism of Action
Schisanlignone B exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Schisanlignone A
- Schisanlignone C
- Schisanlignone D
- Schizandrin B
- Gomisin J
- Gomisin N
Uniqueness
Schisanlignone B is unique due to its specific molecular structure and its potent biological activities, particularly its anticancer properties. While other lignans like Schisanlignone A, C, and D share similar structures, this compound has shown significant activity against leukemia cells, making it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |
InChI Key |
FLYXTLCSEZIBJX-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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